molecular formula C12H13ClN2 B11884429 (2-Phenylpyridin-3-yl)methanamine hydrochloride

(2-Phenylpyridin-3-yl)methanamine hydrochloride

Cat. No.: B11884429
M. Wt: 220.70 g/mol
InChI Key: JQDUZAWKKODRBP-UHFFFAOYSA-N
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Description

(2-Phenylpyridin-3-yl)methanamine hydrochloride is a chemical compound with the molecular formula C12H13ClN2. It is a derivative of pyridine and is characterized by the presence of a phenyl group attached to the pyridine ring. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Phenylpyridin-3-yl)methanamine hydrochloride typically involves the reaction of 2-phenylpyridine with formaldehyde and ammonium chloride. The reaction is carried out under acidic conditions to facilitate the formation of the hydrochloride salt. The general reaction scheme is as follows:

    Starting Materials: 2-phenylpyridine, formaldehyde, ammonium chloride.

    Reaction Conditions: Acidic medium, typically hydrochloric acid.

    Procedure: The starting materials are mixed and heated under reflux conditions to promote the reaction. The product is then isolated and purified through crystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

(2-Phenylpyridin-3-yl)methanamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its amine derivatives.

    Substitution: The phenyl and pyridine rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens, alkyl halides, and nitrating agents are employed under controlled conditions.

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenylpyridine derivatives.

Scientific Research Applications

(2-Phenylpyridin-3-yl)methanamine hydrochloride is utilized in various fields of scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-Phenylpyridin-3-yl)methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (2-Phenylpyridin-3-yl)methanamine dihydrochloride
  • (2-Phenylpyridin-3-yl)methanamine

Uniqueness

(2-Phenylpyridin-3-yl)methanamine hydrochloride is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Compared to its analogs, it may exhibit different solubility, stability, and interaction profiles with various molecular targets.

Properties

Molecular Formula

C12H13ClN2

Molecular Weight

220.70 g/mol

IUPAC Name

(2-phenylpyridin-3-yl)methanamine;hydrochloride

InChI

InChI=1S/C12H12N2.ClH/c13-9-11-7-4-8-14-12(11)10-5-2-1-3-6-10;/h1-8H,9,13H2;1H

InChI Key

JQDUZAWKKODRBP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C=CC=N2)CN.Cl

Origin of Product

United States

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